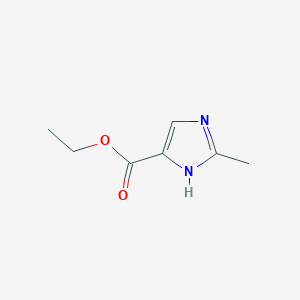
Lanthanum tris(2-ethylhexanoate)
Descripción general
Descripción
Lanthanum tris(2-ethylhexanoate) is used as a drier in the ink, coatings, and paint industry . It has a molecular formula of C24H45LaO6 .
Synthesis Analysis
While specific synthesis methods for Lanthanum tris(2-ethylhexanoate) were not found, lanthanide polymers, which include lanthanum, have been synthesized under solvothermal conditions . Another lanthanum complex was synthesized by the reactions of solutions of LnCl3 (THF)x in absolute methanol with sodium salt .Molecular Structure Analysis
The molecular weight of Lanthanum tris(2-ethylhexanoate) is 568.523 g/mol . Its molecular formula is C24H45LaO6 .Chemical Reactions Analysis
Lanthanum does not react with cold concentrated sulfuric acid. It dissolves readily in dilute acid, forming La (III) ions and hydrogen gas .Physical And Chemical Properties Analysis
Lanthanum tris(2-ethylhexanoate) is soluble in organic solvents but not miscible in water . Lanthanum is a soft, malleable, and ductile metal that oxidizes easily in air .Aplicaciones Científicas De Investigación
Characterization and Complexation Studies
Research into the complexation behaviors of lanthanide ions with various ligands suggests potential applications in actinide/lanthanide separation, relevant for nuclear fuel cycles and advanced nuclear technologies. For instance, lanthanide complexes with bis-1,2,3-triazole-bipyridine ligands have been investigated, revealing insights into solvent extraction reagents useful for separating americium from lanthanide metal ions, highlighting the application in nuclear waste management (Muller et al., 2016).
Catalysis
Lanthanide compounds, including Lanthanum tris(2-ethylhexanoate), have been explored as catalysts in various chemical reactions. For example, lanthanoid tri-2-propoxides have been shown to catalyze the interchange reaction of alkoxyl groups between esters, demonstrating their role in synthetic organic chemistry and potential for industrial applications in esterification processes and polymerization reactions (Okano et al., 1993).
Material Science and Luminescence
Lanthanide-containing materials, such as those involving Lanthanum tris(2-ethylhexanoate), are noted for their luminescent properties, which are applicable in lighting, optical communications, and photonics. The luminescent multifunctional lanthanides-based metal-organic frameworks (LnMOFs) are particularly promising, offering applications in light-emitting devices, waveguides, and bio-medical devices, capitalizing on the unique photophysical characteristics of lanthanides (Rocha et al., 2011).
Bioimaging and Medical Applications
Trivalent lanthanide ions, which can be derived from compounds like Lanthanum tris(2-ethylhexanoate), are explored for their potential in bioimaging. Their application in both optical and magnetic resonance imaging highlights the versatility and significance of lanthanide ions in designing bioimaging agents that are compatible with biological systems, offering advancements in medical diagnostics and research (Amoroso & Pope, 2015).
Safety And Hazards
Lanthanum tris(2-ethylhexanoate) is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Lanthanum-based adsorbents, such as Lanthanum tris(2-ethylhexanoate), have attracted significant attention in recent times due to their wide range of applications. They are vital to almost every aspect of our present world, being active components of catalysts, special alloys, magnets, rechargeable batteries, windmills, automotive vehicles, electronic devices, optical and telecommunication systems, lasers, economical lighting systems, magnetic resonance imaging, as well as security inks .
Propiedades
IUPAC Name |
2-ethylhexanoate;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.La/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFILUQDVDXDA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890941 | |
| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum tris(2-ethylhexanoate) | |
CAS RN |
67816-09-5 | |
| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067816095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














